molecular formula C6H3NO6S B3257513 1,3-Thiazole-2,4,5-tricarboxylic acid CAS No. 290294-61-0

1,3-Thiazole-2,4,5-tricarboxylic acid

Cat. No.: B3257513
CAS No.: 290294-61-0
M. Wt: 217.16 g/mol
InChI Key: JKMPXGJJRMOELF-UHFFFAOYSA-N
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Description

1,3-Thiazole-2,4,5-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C6H3NO6S. It belongs to the class of thiazolecarboxylic acids and derivatives, characterized by a thiazole ring bearing three carboxylic acid groups. This compound is part of a broader family of thiazoles, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 1,3-Thiazole-2,4,5-tricarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,3-Thiazole-2,4,5-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the reactive positions of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Thiazole-2,4,5-tricarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits significant antifungal and antiviral activities, making it useful in the development of new therapeutic agents.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Thiazole-2,4,5-tricarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, some derivatives of thiazole compounds bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

1,3-Thiazole-2,4,5-tricarboxylic acid can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique structure with three carboxylic acid groups, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

1,3-thiazole-2,4,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO6S/c8-4(9)1-2(5(10)11)14-3(7-1)6(12)13/h(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMPXGJJRMOELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707985
Record name 1,3-Thiazole-2,4,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290294-61-0
Record name 1,3-Thiazole-2,4,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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